Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1607016-34-1
VCID: VC2867731
InChI: InChI=1S/C11H15NO4.ClH/c1-14-7-4-5-8(9(6-7)15-2)10(12)11(13)16-3;/h4-6,10H,12H2,1-3H3;1H
SMILES: COC1=CC(=C(C=C1)C(C(=O)OC)N)OC.Cl
Molecular Formula: C11H16ClNO4
Molecular Weight: 261.7 g/mol

Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride

CAS No.: 1607016-34-1

Cat. No.: VC2867731

Molecular Formula: C11H16ClNO4

Molecular Weight: 261.7 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride - 1607016-34-1

Specification

CAS No. 1607016-34-1
Molecular Formula C11H16ClNO4
Molecular Weight 261.7 g/mol
IUPAC Name methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate;hydrochloride
Standard InChI InChI=1S/C11H15NO4.ClH/c1-14-7-4-5-8(9(6-7)15-2)10(12)11(13)16-3;/h4-6,10H,12H2,1-3H3;1H
Standard InChI Key UFHFDSXVNNQTQO-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(C(=O)OC)N)OC.Cl
Canonical SMILES COC1=CC(=C(C=C1)C(C(=O)OC)N)OC.Cl

Introduction

Chemical Properties and Structure

Basic Information

Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride is a phenylacetate derivative characterized by amino and methoxy groups on the phenyl ring. It has garnered attention in chemical and pharmaceutical research due to its distinct structural features and potential biological activities.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number1607016-34-1
Molecular FormulaC11H16ClNO4
Molecular Weight261.7 g/mol
IUPAC Namemethyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride
Physical FormPowder
Purity (Commercial)≥95%
Storage ConditionsRoom Temperature

Structural Characteristics

The compound features a phenylacetate backbone with two methoxy groups positioned at the 2 and 4 positions on the phenyl ring. Its structure includes an amino group at the alpha position to the ester functionality, with the compound existing in the hydrochloride salt form .

Table 2: Structural Identifiers

Identifier TypeValue
SMILESCOC1=CC(=C(C=C1)C(C(=O)OC)N)OC
InChIInChI=1S/C11H15NO4/c1-14-7-4-5-8(9(6-7)15-2)10(12)11(13)16-3/h4-6,10H,12H2,1-3H3
InChIKeyYGIBRNUUKOXIKP-UHFFFAOYSA-N

Spectroscopic Properties

The compound's structural characteristics can be further elucidated through various spectroscopic techniques. Mass spectrometry data reveals distinctive fragmentation patterns that assist in its identification and purity assessment.

Table 3: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+226.10739149.0
[M+Na]+248.08933159.2
[M+NH4]+243.13393155.4
[M+K]+264.06327155.3
[M-H]-224.09283149.7
[M+Na-2H]-246.07478153.3
[M]+225.09956150.3
[M]-225.10066150.3

Synthesis Methods

Reaction Conditions

The synthesis reactions are often conducted under reflux conditions in solvents such as methanol or ethanol. These controlled conditions ensure optimal reaction rates and product yields. The specific reaction parameters may vary depending on the scale and desired purity of the final product.

Industrial Production Methods

Mechanism of Action and Biological Activity

Molecular Interactions

The biological activity of Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride stems from its ability to interact with specific molecular targets within biological systems. The compound's mechanism of action involves several key interactions:

  • The amino group can form hydrogen bonds with enzymes or receptors

  • The methoxy groups contribute to hydrophobic interactions within biological environments

  • These structural features enable the compound to modulate enzyme activity or alter signal transduction pathways within cells

Research Applications

Applications in Medicinal Chemistry

Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride finds significant applications in medicinal chemistry research. Its unique structural features make it valuable for:

  • Structure-activity relationship studies

  • Development of novel therapeutic agents

  • Investigation of biochemical pathways relevant to disease states

Pharmaceutical Research

In pharmaceutical research, the compound serves as:

  • A building block for synthesizing more complex bioactive molecules

  • A scaffold for developing novel drug candidates

  • A tool for studying drug-receptor interactions

Specific Research Areas

The compound has demonstrated particular value in research focused on:

  • Antimicrobial agents development

  • Cancer research and the development of potential anticancer therapies

  • Enzyme inhibition studies

CategoryClassification
Signal WordWarning
GHS PictogramGHS07 (Exclamation mark)
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)

Current Research Status

Future Research Directions

Ongoing research continues to explore the full potential of this compound. Future studies may focus on:

  • Optimization of synthesis methods to improve yield and purity

  • Detailed investigation of structure-activity relationships

  • Development of derivatives with enhanced biological activities

  • Exploration of additional therapeutic applications

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